N-(4-Acetyl-6-iodopyridin-2-YL)acetamide
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Overview
Description
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.082 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 4-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Scientific Research Applications
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.
2-Cyano-N-(4-nitrophenyl)acetamide: Contains a cyano group instead of an acetyl group, leading to distinct chemical properties and uses.
Uniqueness
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is unique due to the presence of both an acetyl group and an iodine atom on the pyridine ring. This combination imparts specific reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1393554-69-2 |
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Molecular Formula |
C9H9IN2O2 |
Molecular Weight |
304.08 g/mol |
IUPAC Name |
N-(4-acetyl-6-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9IN2O2/c1-5(13)7-3-8(10)12-9(4-7)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
LAVWDFVINKGSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)NC(=O)C |
Origin of Product |
United States |
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